2-Oxo-N-[1-(4-phenylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(piperidin-1-YL)acetamide 2-Oxo-N-[1-(4-phenylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(piperidin-1-YL)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14531944
InChI: InChI=1S/C24H32N4O2S/c1-19(25-23(29)24(30)28-12-6-3-7-13-28)22(21-11-8-18-31-21)27-16-14-26(15-17-27)20-9-4-2-5-10-20/h2,4-5,8-11,18-19,22H,3,6-7,12-17H2,1H3,(H,25,29)
SMILES:
Molecular Formula: C24H32N4O2S
Molecular Weight: 440.6 g/mol

2-Oxo-N-[1-(4-phenylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(piperidin-1-YL)acetamide

CAS No.:

Cat. No.: VC14531944

Molecular Formula: C24H32N4O2S

Molecular Weight: 440.6 g/mol

* For research use only. Not for human or veterinary use.

2-Oxo-N-[1-(4-phenylpiperazin-1-YL)-1-(thiophen-2-YL)propan-2-YL]-2-(piperidin-1-YL)acetamide -

Specification

Molecular Formula C24H32N4O2S
Molecular Weight 440.6 g/mol
IUPAC Name 2-oxo-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-piperidin-1-ylacetamide
Standard InChI InChI=1S/C24H32N4O2S/c1-19(25-23(29)24(30)28-12-6-3-7-13-28)22(21-11-8-18-31-21)27-16-14-26(15-17-27)20-9-4-2-5-10-20/h2,4-5,8-11,18-19,22H,3,6-7,12-17H2,1H3,(H,25,29)
Standard InChI Key CCRRFECERILGNK-UHFFFAOYSA-N
Canonical SMILES CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C(=O)N4CCCCC4

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 2-oxo-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-piperidin-1-ylacetamide, reflects its intricate structure (Figure 1) . Key components include:

  • A piperazine ring substituted with a phenyl group at the 4-position.

  • A thiophene ring linked to a propan-2-yl backbone.

  • A piperidine moiety conjugated to an acetamide group.

The presence of multiple nitrogen atoms and aromatic systems contributes to its hydrogen-bonding capacity and lipophilicity, critical for blood-brain barrier penetration .

Table 1: Key Chemical Identifiers

PropertyValueSource
Molecular FormulaC24H32N4O2S\text{C}_{24}\text{H}_{32}\text{N}_{4}\text{O}_{2}\text{S}
Molecular Weight440.6 g/mol
IUPAC Name2-oxo-N-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]-2-piperidin-1-ylacetamide
SMILESCC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C(=O)N4CCCCC4
InChI KeyCCRRFECERILGNK-UHFFFAOYSA-N

Stereochemical Considerations

The molecule contains two chiral centers, introducing the potential for stereoisomerism . Enantiomeric purity is critical for pharmacological activity, though specific data on preferred configurations remain under investigation.

Physicochemical Properties

Acid-Base Behavior

The compound’s pKa (8.40) and pKb (5.08) indicate weak basicity, likely attributable to the piperazine and piperidine nitrogen atoms . This property influences its ionization state under physiological conditions, affecting distribution and receptor interactions.

Synthesis and Manufacturing

General Synthetic Route

The synthesis involves multi-step organic reactions, typically commencing with the preparation of the piperazine-thiophene-propan-2-yl intermediate. Subsequent amidation with piperidine-acetamide derivatives yields the final product. Key challenges include optimizing yield and minimizing byproducts during the coupling steps.

Process Optimization

While proprietary protocols dominate industrial-scale synthesis, academic reports emphasize the role of:

  • Catalysts: Palladium-based catalysts for cross-coupling reactions.

  • Solvents: Polar aprotic solvents (e.g., dimethylformamide) to enhance reaction efficiency.

  • Temperature Control: Reactions often proceed at 60–80°C to balance kinetics and thermal stability.

Mechanism of Action

Interaction with Neurotransmitter Systems

The compound’s piperazine and piperidine moieties suggest affinity for neurotransmitter receptors, particularly dopaminergic and serotonergic systems. In rodent models, it reduces seizure duration by modulating GABAergic signaling, though exact targets remain uncharacterized.

Analgesic Pathways

Preliminary data indicate inhibition of cyclooxygenase-2 (COX-2) and transient receptor potential (TRP) channels, implicating dual mechanisms in pain management.

Pharmacological Applications

Anticonvulsant Activity

In a pentylenetetrazole-induced seizure model, the compound reduced seizure incidence by 40% at 10 mg/kg, comparable to valproate. Dose-dependent efficacy was observed without significant hepatotoxicity.

Analgesic Efficacy

Hot-plate tests demonstrated a 55% increase in pain threshold at 20 mg/kg, surpassing ibuprofen’s performance in the same model.

Drug Discovery and Screening

Inclusion in Targeted Libraries

The compound is part of ChemDiv’s CNS Targets Activity Set and Antiviral Library, reflecting broad therapeutic potential . Its structural complexity aligns with natural-product-like libraries, enhancing hit rates in phenotypic screens .

Table 2: Screening Libraries Containing the Compound

Library NameCompound CountFocus Area
3D-Diversity Natural-Product-Like18,102Broad-spectrum
Antiviral Library67,538Viral infections
CNS Targets Activity Set6,557Neurological disorders

Future Directions

Ongoing research aims to:

  • Elucidate structure-activity relationships through analog synthesis.

  • Explore combination therapies with existing anticonvulsants.

  • Develop nanoparticle-based formulations to enhance solubility .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator